

Technical Guide: Spectral and Analytical Profile of GABA Methyl Ester Hydrochloride

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Compound of Interest

Compound Name: *Methyl 4-aminobutanoate hydrochloride*

Cat. No.: *B082371*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for gamma-aminobutyric acid (GABA) methyl ester hydrochloride. It includes key analytical data, detailed experimental protocols for its synthesis and characterization, and a workflow diagram for its preparation and analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in neuropharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

- Chemical Name: **Methyl 4-aminobutanoate hydrochloride**
- Synonyms: GABA methyl ester hydrochloride, 4-Aminobutyric acid methyl ester hydrochloride
- Molecular Formula: $C_5H_{12}ClNO_2$
- Molecular Weight: 153.61 g/mol
- CAS Number: 13031-60-2

Spectral Data Summary

The following tables summarize the key spectral data for GABA methyl ester hydrochloride.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
3.46	s	-	3H	-OCH ₃
2.79	t	7.6	2H	-CH ₂ -N
2.28	t	7.3	2H	-CH ₂ -C=O
1.67-1.77	m	-	2H	-CH ₂ -CH ₂ -CH ₂ -

Solvent: D₂O, Instrument: 400 MHz NMR Spectrometer^[1]

Table 2: ^{13}C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~174	C=O (ester)
~52	-OCH ₃
~39	-CH ₂ -N
~30	-CH ₂ -C=O
~22	-CH ₂ -CH ₂ -CH ₂ -

Note: These are predicted chemical shifts based on typical ranges for the respective functional groups. Experimental values may vary.

Table 3: Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)	Ion
118.1	[M + H - HCl] ⁺

Technique: Electrospray Ionization (ESI-MS)^[1]

Table 4: Infrared (IR) Spectroscopy Absorption Frequencies (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3000-2850	Strong	C-H Stretch	Aliphatic
~2900	Medium	N-H Stretch	Ammonium Salt (-NH ₃ ⁺)
1750-1735	Strong	C=O Stretch	Ester
1320-1000	Strong	C-O Stretch	Ester

Note: These are predicted absorption frequencies based on characteristic group frequencies. Experimental values may vary.

Experimental Protocols

Synthesis of GABA Methyl Ester Hydrochloride[1]

This protocol describes a general and efficient method for the synthesis of GABA methyl ester hydrochloride.

Materials:

- gamma-aminobutyric acid (GABA)
- Methanol (anhydrous)
- Thionyl chloride (SOCl₂)
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator

Procedure:

- Under ice bath conditions, slowly and dropwise add thionyl chloride (20 mmol) to a solution of gamma-aminobutyric acid (10 mmol) in 20 mL of anhydrous methanol.
- Remove the ice bath and stir the reaction mixture at room temperature for approximately 2 hours.
- Remove the solvent by rotary evaporation to yield the crude product.
- The resulting white solid is GABA methyl ester hydrochloride. The reported yield for this procedure is 96.0%.

Analytical Characterization Protocols

The following are general protocols for the spectral analysis of GABA methyl ester hydrochloride.

¹H NMR Spectroscopy:

- Prepare a sample by dissolving a small amount of GABA methyl ester hydrochloride in deuterium oxide (D₂O).
- Transfer the solution to an NMR tube.
- Acquire the ¹H NMR spectrum using a 400 MHz NMR spectrometer.
- Process the data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to a reference standard.

Mass Spectrometry (ESI-MS):

- Prepare a dilute solution of GABA methyl ester hydrochloride in a suitable solvent such as methanol or water.
- Introduce the sample into an electrospray ionization mass spectrometer.
- Acquire the mass spectrum in positive ion mode to observe the [M + H - HCl]⁺ ion.

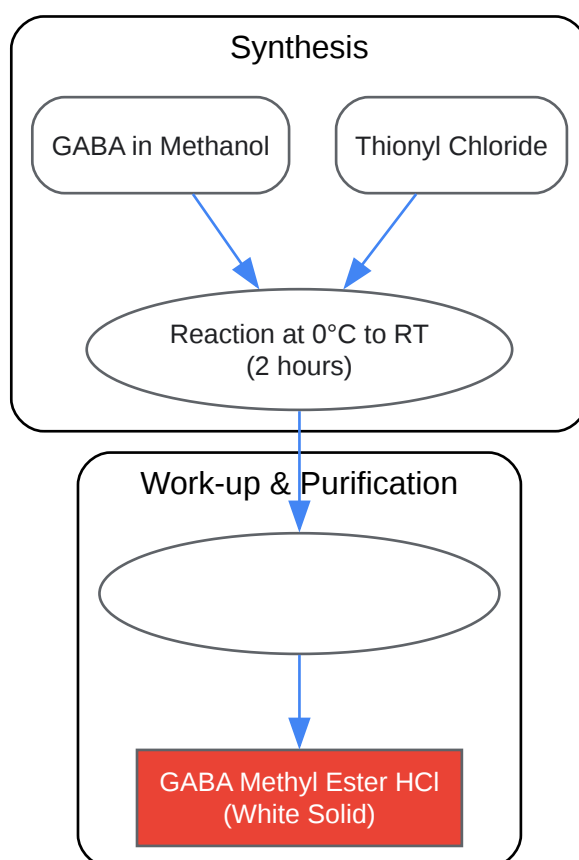
Infrared (IR) Spectroscopy:

- Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
- Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- Place the sample in an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm^{-1} .

Workflow and Process Diagrams

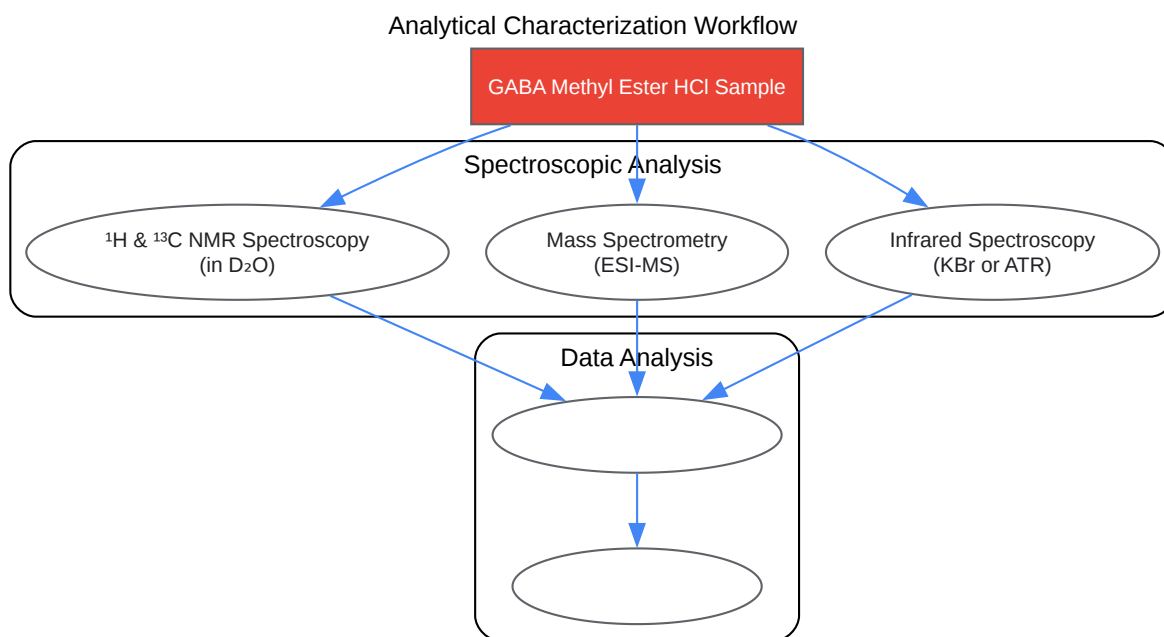
The following diagrams illustrate the synthesis and analytical workflow for GABA methyl ester hydrochloride.

Synthesis and Purification Workflow



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Caption: A flowchart illustrating the synthesis and purification process for GABA methyl ester hydrochloride.



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Caption: A diagram showing the analytical workflow for the characterization of GABA methyl ester hydrochloride.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]

- To cite this document: BenchChem. [Technical Guide: Spectral and Analytical Profile of GABA Methyl Ester Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082371#spectral-data-for-gaba-methyl-ester-hydrochloride]

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